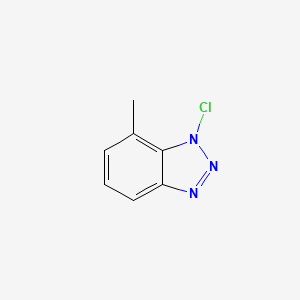

1H-Benzotriazole, C-chloro-C-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Benzotriazole, C-chloro-C-methyl-, also known as 1H-Benzotriazole, C-chloro-C-methyl-, is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.596. The purity is usually 95%.

BenchChem offers high-quality 1H-Benzotriazole, C-chloro-C-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole, C-chloro-C-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzotriazole derivatives. For instance, compounds derived from 1H-benzotriazole have demonstrated significant antibacterial and antifungal activities. Research by Jamkhandi et al. indicated that certain derivatives exhibited good to moderate antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of halogen groups has been shown to enhance the potency of these compounds against bacterial strains .

Antiparasitic Properties

Recent findings suggest that 1H-benzotriazole derivatives possess antiparasitic activity. A study highlighted the effectiveness of N-benzenesulfonylbenzotriazole against Trypanosoma cruzi, showing a dose-dependent inhibitory effect on the parasite's growth . This indicates potential for developing new treatments for parasitic infections.

Antimycobacterial Activity

The potential of benzotriazole derivatives in combating mycobacterial infections has also been explored. New derivatives have shown promising activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard treatments like isoniazid . This underscores the importance of benzotriazole derivatives in addressing drug-resistant strains.

Corrosion Inhibition

Benzotriazole is widely recognized for its effectiveness as a corrosion inhibitor, particularly for metals like copper. It is used in various industrial applications, including automotive products and hydraulic fluids . The compound helps prevent corrosion in environments where metals are exposed to moisture and aggressive chemicals.

Consumer Products

The versatility of 1H-benzotriazole extends to consumer products. It is utilized in formulations such as cleaning agents, anti-freezing agents, and even cosmetic products like nail enhancements . Its presence in everyday products highlights its significance beyond laboratory settings.

Environmental Considerations

Despite its beneficial applications, environmental concerns regarding benzotriazole's persistence and toxicity have been raised. Studies indicate that it is not readily degradable and can accumulate in aquatic environments . Regulatory assessments are ongoing to evaluate its long-term impact on health and ecosystems .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of N-alkylated benzotriazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed that certain compounds were effective against resistant strains, highlighting their potential as new antimicrobial agents .

- Antiparasitic Activity : Research on N-benzenesulfonylbenzotriazole demonstrated significant inhibitory effects on Trypanosoma cruzi, with a notable reduction in parasite viability at specific concentrations over time .

- Corrosion Inhibition : A comparative study assessed the performance of benzotriazole as a corrosion inhibitor in various industrial applications. The results confirmed its effectiveness in preventing metal degradation under corrosive conditions .

Eigenschaften

CAS-Nummer |

193293-71-9 |

|---|---|

Molekularformel |

C7H6ClN3 |

Molekulargewicht |

167.596 |

IUPAC-Name |

1-chloro-7-methylbenzotriazole |

InChI |

InChI=1S/C7H6ClN3/c1-5-3-2-4-6-7(5)11(8)10-9-6/h2-4H,1H3 |

InChI-Schlüssel |

QIHINTHGCYMDPA-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)N=NN2Cl |

Synonyme |

1H-Benzotriazole, C-chloro-C-methyl- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.